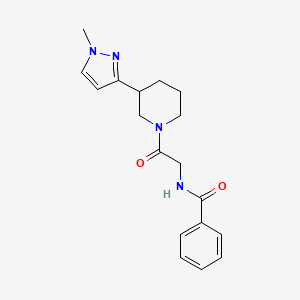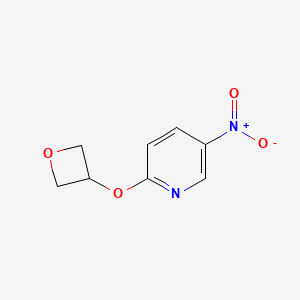![molecular formula C19H18Cl2N2S2 B2376624 5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-65-6](/img/structure/B2376624.png)
5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole is a useful research compound. Its molecular formula is C19H18Cl2N2S2 and its molecular weight is 409.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for cell division . Tubulin polymerization inhibitors are known to disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction leads to cell cycle arrest at the G2/M phase in a dose-dependent manner . The compound can bind to the colchicine-binding site of tubulin , which is a critical region for the polymerization of tubulin.
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, specifically the transition from the G2 phase to the M phase This disruption of the cell cycle can lead to apoptosis, or programmed cell death
Pharmacokinetics
The compound’s chemical reactivity and kinetic stability can be inferred from the homo–lumo energy gap . A smaller energy gap indicates that the compound is chemically reactive, has low kinetic stability, and is a soft molecule , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in cancer cells, which divide rapidly and uncontrollably. Therefore, this compound could potentially be used as a therapeutic agent in the treatment of cancer.
Properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(21)23(2)22-18)11-24-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFWWQAMPJFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)
![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
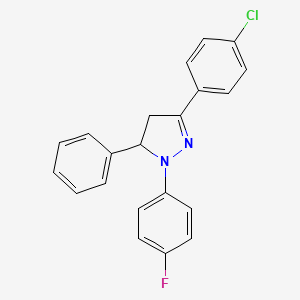
![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2376551.png)
![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
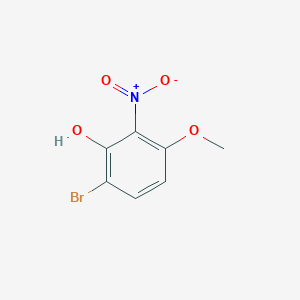
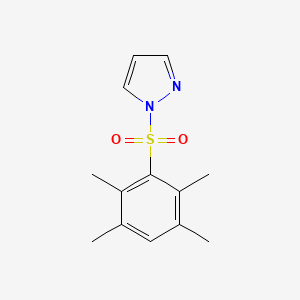
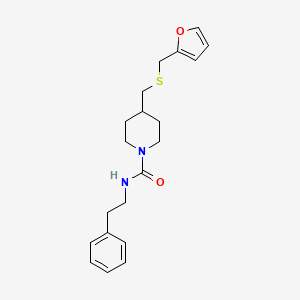
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2376558.png)
